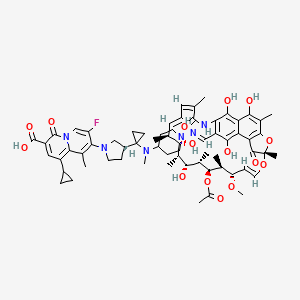![molecular formula C24H23F2N5O B606574 (2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide CAS No. 1818410-84-2](/img/structure/B606574.png)
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDK8-IN-4k is a potent and highly selective CDK8 inhibitor, with no apparent potential for time-dependent CYP3A4 inhibition.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Research has demonstrated the potential of derivatives of 1-cyclopropyl-1H-pyrazol-4-yl in the field of anticancer drug development. For instance, Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity. These compounds, closely related to the chemical structure , showed promise in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).
Anti-inflammatory Activity
- In a study conducted by Hayun et al. (2020), novel synthesized 1,5-diarylpyrazole compounds, structurally similar to the chemical , were evaluated for their anti-inflammatory potential. The study found that certain aminomethyl derivatives of these compounds exhibited significant anti-inflammatory effects, surpassing even the standard diclofenac sodium (Hayun et al., 2020).
Synthesis of Biologically Active Derivatives
- Liu, Xu, and Xiong (2017) focused on synthesizing 3-phenyl-1H-pyrazole derivatives, which are crucial intermediates for creating many biologically active compounds. This research highlights the importance of similar chemical structures in developing targeted therapies for diseases such as cancer (Liu, Xu, & Xiong, 2017).
Aurora Kinase Inhibitor
- A study in 2006 identified a compound with a structure closely related to the query molecule as a potential Aurora kinase inhibitor, indicating its usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial and Antimicrobial Activity
- Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which showed promising antibacterial activities against various bacterial strains. This research suggests that structurally related compounds could be potent antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Topoisomerase II Inhibitory Activity
- Wentland et al. (1993) reported on a compound with a similar structure that exhibited inhibitory activity against mammalian topoisomerase II, indicating potential applications in cancer treatment (Wentland et al., 1993).
Propiedades
Número CAS |
1818410-84-2 |
|---|---|
Nombre del producto |
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide |
Fórmula molecular |
C24H23F2N5O |
Peso molecular |
435.48 |
Nombre IUPAC |
(E)-3-(4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-3-yl)-N-(4-((3,3-difluoroazetidin-1-yl)methyl)phenyl)acrylamide |
InChI |
InChI=1S/C24H23F2N5O/c25-24(26)15-30(16-24)13-17-1-4-20(5-2-17)29-23(32)8-3-18-11-27-10-9-22(18)19-12-28-31(14-19)21-6-7-21/h1-5,8-12,14,21H,6-7,13,15-16H2,(H,29,32)/b8-3+ |
Clave InChI |
SYYLWEQOPOZEHZ-FPYGCLRLSA-N |
SMILES |
O=C(NC1=CC=C(CN2CC(F)(F)C2)C=C1)/C=C/C3=C(C4=CN(C5CC5)N=C4)C=CN=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CDK8-IN-4k; CDK8IN4k; CDK8 IN 4k; CDK8IN-4k; CDK8-IN4k; CDK8 IN-4k; CDK8-IN 4k |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



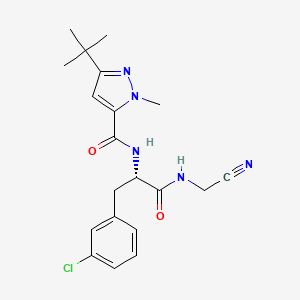
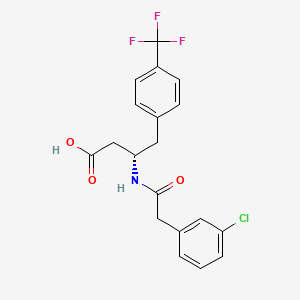
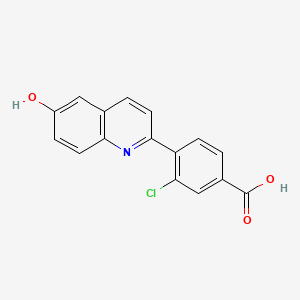
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
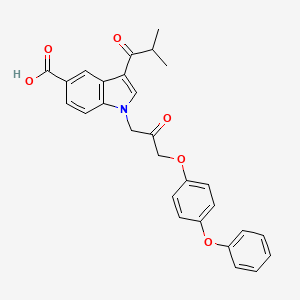
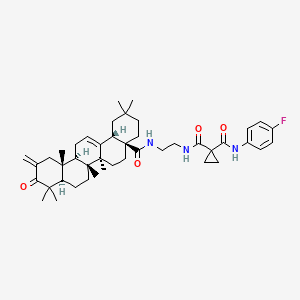
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
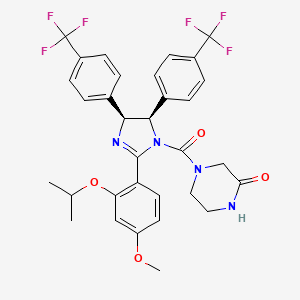
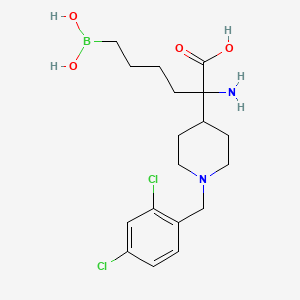
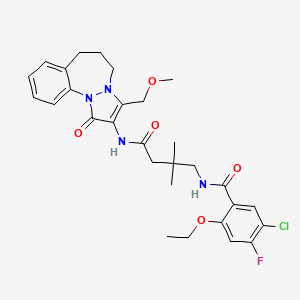
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
